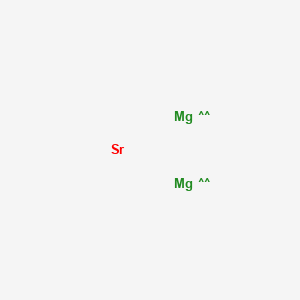
Magnesium--strontium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium-strontium (2/1) is a compound consisting of two parts magnesium and one part strontium. Both magnesium and strontium belong to the alkaline earth metals group in the periodic table. Magnesium is known for its lightweight and high strength, while strontium is recognized for its ability to enhance the properties of other metals. The combination of these two elements results in a compound with unique properties that are useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium-strontium (2/1) can be synthesized through various methods. One common method involves the vacuum metallothermic reduction process. In this process, a mixture of magnesium oxide and strontium oxide is reduced using a reductant such as aluminum under a vacuum atmosphere. The reaction is typically carried out at high temperatures around 1250°C for several hours to ensure complete reduction and alloy formation .
Industrial Production Methods: In industrial settings, the production of magnesium-strontium alloys often involves the use of calcined dolomite ore and strontium oxide as raw materials. The vacuum metallothermic process is employed to produce the alloy, with parameters such as reductant type, process temperature, and process time being optimized to achieve high recovery ratios of magnesium and strontium .
Chemical Reactions Analysis
Types of Reactions: Magnesium-strontium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, magnesium in the compound can react with oxygen to form magnesium oxide, while strontium can react with sulfur to form strontium sulfide .
Common Reagents and Conditions: Common reagents used in reactions involving magnesium-strontium (2/1) include oxygen, sulfur, and halogens. These reactions typically occur at high temperatures to facilitate the formation of the desired products .
Major Products Formed: The major products formed from reactions involving magnesium-strontium (2/1) include magnesium oxide, strontium sulfide, and various halides of magnesium and strontium .
Scientific Research Applications
Magnesium-strontium (2/1) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an alloying agent to improve the properties of other metals. In biology and medicine, magnesium-strontium alloys are used in the development of biodegradable implants for bone fixation due to their excellent biocompatibility and biodegradability . Additionally, strontium-based nanoparticles have applications in drug delivery, bioimaging, and cancer therapy .
Mechanism of Action
Magnesium-strontium (2/1) can be compared with other similar compounds such as magnesium-calcium and magnesium-barium alloys. While all these compounds belong to the alkaline earth metals group, magnesium-strontium (2/1) is unique in its ability to combine the lightweight properties of magnesium with the enhancing effects of strontium. This makes it particularly useful in applications requiring both strength and biocompatibility .
Comparison with Similar Compounds
- Magnesium-calcium alloys
- Magnesium-barium alloys
- Strontium-calcium alloys
Magnesium-strontium (2/1) stands out due to its balanced properties, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
12286-11-2 |
|---|---|
Molecular Formula |
Mg2Sr |
Molecular Weight |
136.23 g/mol |
InChI |
InChI=1S/2Mg.Sr |
InChI Key |
SRCJJRWKFTZGFM-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Mg].[Sr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















